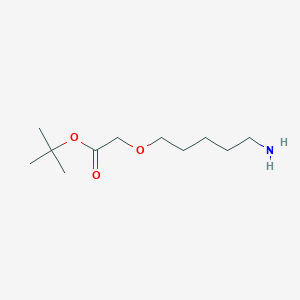

tert-Butyl 2-((5-aminopentyl)oxy)acetate

Description

tert-Butyl 2-((5-aminopentyl)oxy)acetate is a branched ester derivative featuring a tert-butyl group, a flexible 5-aminopentyloxy chain, and an acetate backbone. This compound is structurally characterized by its aliphatic amino group positioned at the terminal end of a pentyl chain, linked via an ether-oxygen to the acetate ester. The tert-butyl group provides steric protection, enhancing stability against hydrolysis compared to smaller esters (e.g., methyl or ethyl) .

Properties

IUPAC Name |

tert-butyl 2-(5-aminopentoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-11(2,3)15-10(13)9-14-8-6-4-5-7-12/h4-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNDBVXRVHJBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((5-aminopentyl)oxy)acetate typically involves the reaction of tert-butyl bromoacetate with 5-aminopentanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 5-aminopentanol attacks the carbon atom of the bromoacetate, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

| Reaction Conditions | Products | Yield | References |

|---|---|---|---|

| HCl (1M) in dioxane, reflux, 6h | 2-((5-Aminopentyl)oxy)acetic acid | 92% | |

| NaOH (2M), THF/H₂O (1:1), 25°C | Sodium 2-((5-aminopentyl)oxy)acetate | 85% |

Mechanism :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and tert-butanol elimination .

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Amine Functional Group Reactivity

The primary amine undergoes typical nucleophilic reactions:

Acylation

Reaction with acyl chlorides or anhydrides forms amides:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acetyl chloride | DCM, 0°C, 2h | N-Acetyl derivative | 78% | |

| Benzoyl chloride | Pyridine, 25°C, 12h | N-Benzoylated compound | 82% |

Reductive Amination

In the presence of aldehydes/ketones and reducing agents (e.g., NaBH₃CN), secondary amines form:

Ester Transesterification

The tert-butyl ester can be exchanged with other alcohols under catalytic conditions:

| Alcohol | Catalyst | Conditions | Product | Yield | References |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 8h | Methyl 2-((5-aminopentyl)oxy)acetate | 90% | |

| Benzyl alcohol | Ti(OiPr)₄ | 80°C, 12h | Benzyl ester | 75% |

Note : Transesterification preserves the amine group, enabling orthogonal functionalization .

Oxidation of the Amine

The primary amine can be oxidized to a nitro group or nitrile under strong oxidizing conditions:

Coupling Reactions

The amine participates in peptide bond formation or urea synthesis:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Boc-protected amino acid | EDC/HOBt, DMF, 25°C, 24h | Peptide-conjugated tert-butyl ester | 80% | |

| Triphosgene | DCM, 0°C → 25°C, 6h | Urea-linked derivative | 73% |

Key Insight : The tert-butyl group remains intact during these reactions, enabling sequential modifications .

Stability Under Thermal Conditions

Thermogravimetric analysis (TGA) reveals decomposition at >200°C, with tert-butyl group elimination as isobutene:

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl 2-((5-aminopentyl)oxy)acetate has been investigated for its role as a building block in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

Case Study :

A study demonstrated the synthesis of various derivatives from this compound, leading to compounds with improved anti-cancer activity. The derivatives were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Drug Delivery Systems

The compound can be utilized in drug delivery systems due to its ability to form stable complexes with drugs, enhancing their solubility and bioavailability.

Research Finding :

Research indicated that formulations containing this compound improved the pharmacokinetics of poorly soluble drugs, allowing for more effective therapeutic outcomes .

Bioconjugation

This compound serves as a useful linker in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules.

Application Example :

In a study on targeted drug delivery, the compound was used to attach therapeutic agents to antibodies, enhancing their specificity towards cancer cells while minimizing side effects on healthy tissues .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive derivatives | Improved anti-cancer activity observed |

| Drug Delivery Systems | Enhances solubility and bioavailability of drugs | Better pharmacokinetics for poorly soluble drugs |

| Bioconjugation | Linker for attaching biomolecules | Increased specificity in targeted therapies |

Mechanism of Action

The mechanism of action of tert-Butyl 2-((5-aminopentyl)oxy)acetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The ester and amino groups can form hydrogen bonds or ionic interactions with target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate ()

- Substituents: Sulfonyl group, 4-cyanophenyl-pyridinyl heterocycle.

- Comparison: The sulfonyl and aromatic heterocycle confer rigidity and electronic diversity, making it suitable for liquid crystal design or antimicrobial applications . In contrast, the target compound’s aliphatic amino group and lack of aromaticity may prioritize solubility and flexibility, favoring use in drug delivery systems.

tert-Butyl 2-amino-5-methylhexanoate ()

- Substituents: Branched hexanoate chain with a terminal amino group.

- Both compounds share tert-butyl protection, but the hexanoate’s branching may lower solubility in polar solvents .

Ethyl 2-(3-aminophenyl)acetate ()

- Substituents: Aromatic 3-aminophenyl group, ethyl ester.

- Comparison: The aromatic amino group introduces resonance stabilization, enhancing acidity (pKa ~4–5) compared to the aliphatic amino group (pKa ~10–11). The ethyl ester offers less steric protection than tert-butyl, increasing hydrolysis susceptibility .

Physicochemical Properties

| Compound | Key Features | Solubility Trend | Stability |

|---|---|---|---|

| tert-Butyl 2-((5-aminopentyl)oxy)acetate | Linear aliphatic amine, tert-butyl | Moderate polarity | High (steric protection) |

| tert-Butyl 2-amino-5-methylhexanoate | Branched chain | Lower polarity | Moderate |

| Ethyl 2-(3-aminophenyl)acetate | Aromatic amine, small ester | Higher polarity | Low (prone to hydrolysis) |

- Solubility: The target compound’s aliphatic chain and tert-butyl group balance polarity, likely favoring solubility in semi-polar solvents (e.g., THF, dichloromethane). Ethyl 2-(3-aminophenyl)acetate’s aromaticity increases polarity, enhancing water solubility .

- Stability : The tert-butyl group in the target compound shields the ester from nucleophilic attack, extending shelf life compared to ethyl or methyl analogs .

Biological Activity

tert-Butyl 2-((5-aminopentyl)oxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, an ether linkage, and an amine functional group. The structural formula can be represented as follows:

This compound's properties contribute to its interaction with biological systems, influencing its pharmacokinetics and pharmacodynamics.

The biological activity of this compound is primarily linked to its ability to modulate specific biochemical pathways. Research indicates that compounds with similar structures often interact with cellular receptors or enzymes, leading to various physiological responses.

- Receptor Modulation : Compounds with amine functionalities can act as ligands for various receptors, potentially influencing signaling pathways related to inflammation and immune response.

- Enzyme Inhibition : The ester group may participate in enzymatic reactions, affecting metabolic pathways.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antimicrobial Activity : Similar compounds have demonstrated activity against Gram-positive bacteria through inhibition of protein synthesis. The structural features suggest potential antibacterial properties.

- Immunomodulatory Effects : There is evidence that related compounds can influence cytokine production and immune cell activation, indicating a possible role in modulating immune responses.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

| Study | Compound | Activity | EC50 (nM) | Reference |

|---|---|---|---|---|

| Desmuramylpeptides | NOD2 Agonist | 4.6 | ||

| Alkylamine Derivatives | Antimicrobial | - | ||

| PROTACs | cIAP Degradation | 0.1 |

- NOD2 Agonism : A study on desmuramylpeptides demonstrated potent agonistic activity at low concentrations, suggesting that similar structural motifs could enhance the activity of this compound against NOD2.

- Antimicrobial Properties : Research on alkylamine-linked compounds highlighted their effectiveness against bacterial strains, indicating that this compound might exhibit similar antimicrobial properties due to its structural characteristics.

- Cellular Activity : The evaluation of PROTACs indicated significant cellular degradation activities at low concentrations, which could be relevant for understanding the cellular effects of this compound.

Q & A

Q. What are the recommended methods for synthesizing and purifying tert-butyl ester derivatives like tert-Butyl 2-((5-aminopentyl)oxy)acetate?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or esterification under anhydrous conditions. For example, tert-butyl esters are often prepared using tert-butoxycarbonyl (Boc) protecting groups. A validated protocol (applicable to analogous compounds) includes:

Dissolve the precursor (e.g., carboxylic acid or alcohol derivative) in dichloromethane (DCM).

Add a coupling agent (e.g., DCC or EDCI) and Boc-anhydride with catalytic DMAP.

Stir under nitrogen at room temperature for 12–24 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Yield optimization may require adjusting stoichiometry or reaction time .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H, ¹³C, DEPT-135) to confirm the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and aminopentyloxy linkage.

- HPLC-MS (reverse-phase C18 column, acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion ([M+H]⁺ or [M+Na]⁺).

- FT-IR to verify ester carbonyl (~1740 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹).

Note: Suppliers like Sigma-Aldrich may not provide analytical data for custom compounds, necessitating in-house validation .

Q. What safety precautions are critical when handling tert-butyl esters with amine functionalities?

- Methodological Answer : Based on analogous compounds (e.g., tert-Butyl 2-(3-formylphenoxy)acetate):

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319) .

- Ventilation : Use a fume hood due to potential respiratory irritation (H335) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled .

Advanced Research Questions

Q. How can mechanistic insights guide the optimization of tert-butyl ester reactions in complex synthetic pathways?

- Methodological Answer : Study the reaction kinetics and intermediates using:

- In-situ NMR or IR spectroscopy to monitor Boc-deprotection or ester hydrolysis.

- DFT calculations to model steric effects of the tert-butyl group on reaction pathways.

- Isotopic labeling (e.g., ¹⁸O in ester carbonyl) to track oxygen exchange in hydrolysis.

For example, nitro groups in similar esters (e.g., tert-Butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate) undergo bioreduction, suggesting analogous intermediates may form .

Q. What experimental strategies address stability contradictions in tert-butyl esters under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

Prepare buffer solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C.

Analyze degradation products via LC-MS at intervals (0, 1, 7, 30 days).

Compare with stability data from SDS (e.g., tert-Butyl 2-(3-formylphenoxy)acetate is stable under recommended storage but lacks full degradation profiles) .

Key Parameters : Hydrolysis rates, oxidation susceptibility, and tert-butyl group lability.

Q. How can researchers resolve discrepancies in toxicity data for tert-butyl esters with amine moieties?

- Methodological Answer :

- In vitro assays : Perform MTT assays on HEK-293 or HepG2 cells to assess acute cytotoxicity.

- In silico tools : Use QSAR models (e.g., ECOSAR) to predict ecotoxicity if experimental data are absent .

- Cross-reference SDS : Note that suppliers like Indagoo classify acute oral toxicity as Category 4 (H302), but chronic data are often unavailable .

Q. What challenges arise during scale-up synthesis of tert-butyl esters, and how can they be mitigated?

- Methodological Answer : Lab-scale protocols (e.g., 86% yield for tert-Butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate ) may face issues during scale-up:

- Exothermic reactions : Use jacketed reactors with temperature control.

- Purification bottlenecks : Switch from column chromatography to fractional distillation or crystallization.

- Solvent recovery : Optimize DCM or toluene reuse to reduce costs.

Q. What methodologies assess the ecological impact of tert-butyl ester byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.